
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group and a dioxidotetrahydrothiophen-3-yl moiety. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with an appropriate amine under controlled conditions.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, where pyrrolidine is reacted with a sulfonyl chloride derivative.
Attachment of the Dioxidotetrahydrothiophen-3-yl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Potassium Channel Modulation
Recent studies have identified compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide as novel activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in various physiological processes, including cardiac function and neuronal signaling. The compound's derivatives have shown promising results in enhancing GIRK channel activity, indicating potential therapeutic applications in treating arrhythmias and neurological disorders .
Drug Development
The compound is part of ongoing research aimed at optimizing lead compounds for drug development. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets. For instance, the sulfonamide group has been linked to improved metabolic stability and bioavailability compared to traditional urea-based compounds .
Anticancer Research
Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. This aspect is still under exploration, but initial results are encouraging for its potential use as an anticancer agent .
Case Study 1: GIRK Channel Activation
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation as GIRK channel activators. The research demonstrated that certain modifications led to compounds with nanomolar potency and favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents for conditions requiring enhanced potassium channel activity .
Case Study 2: Antitumor Activity
In another investigation focused on anticancer properties, researchers synthesized a series of compounds based on the parent structure of this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being explored further .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-yl)methanone
- **N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with potential biological significance, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 414.54 g/mol. Its structural characteristics include a tetrahydrothiophen moiety and a sulfonyl group, which contribute to its biological interactions.
1. Insecticidal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant insecticidal properties. For instance, derivatives with similar structures showed lethal activities against various pests such as Mythimna separate and Helicoverpa armigera. The bioassay results indicated that certain compounds achieved over 70% mortality at concentrations of 500 mg/L .
2. Fungicidal Activity
The compound's analogs have also been evaluated for antifungal properties. Compounds with similar benzamide structures demonstrated inhibition rates against pathogens like Pyricularia oryae, with some achieving up to 77.8% inhibition at specific concentrations . This suggests that the compound may serve as a lead for developing new antifungal agents.
3. Potassium Channel Activation
A notable study focused on the activation of G protein-gated inwardly rectifying potassium channels (GIRK). Compounds derived from the same scaffold as this compound were identified as potent GIRK channel activators, exhibiting nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
Case Study 1: Insecticidal Efficacy
In a comparative study, several benzamide derivatives were tested against common agricultural pests. The results indicated that modifications in the tetrahydrothiophene structure significantly enhanced insecticidal activity. For example, one derivative exhibited an LC50 value of 14.01 mg/L against Mythimna separate, marking it as a promising candidate for further development .
Case Study 2: Antifungal Activity
A series of benzamide derivatives were synthesized and tested for their antifungal activity against Sclerotinia sclerotiorum. The results showed that compounds with higher electron density on the aromatic ring exhibited better inhibitory effects, suggesting that electronic properties play a crucial role in their biological activity .
Research Findings Summary
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c18-15(16-13-7-10-23(19,20)11-13)12-3-5-14(6-4-12)24(21,22)17-8-1-2-9-17/h3-6,13H,1-2,7-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSSPIPMBZJTIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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